(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one
Description
(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one is a synthetic benzofuran-3(2H)-one derivative characterized by a fused benzodioxole moiety, a hydroxyl group at position 6, and a morpholinomethyl substituent at position 6. The compound’s Z-configuration is critical for its stereoelectronic properties, influencing its reactivity and biological interactions. The benzodioxole group contributes electron-donating effects, while the morpholine ring enhances solubility due to its polar oxygen atom, distinguishing it from analogs with alkylamino substituents.
Properties
IUPAC Name |
(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-hydroxy-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO6/c23-16-3-2-14-20(24)19(10-13-1-4-17-18(9-13)27-12-26-17)28-21(14)15(16)11-22-5-7-25-8-6-22/h1-4,9-10,23H,5-8,11-12H2/b19-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIRTWZTWUHQFV-GRSHGNNSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(C=CC3=C2OC(=CC4=CC5=C(C=C4)OCO5)C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CC2=C(C=CC3=C2O/C(=C\C4=CC5=C(C=C4)OCO5)/C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one is a novel benzofuran derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including anticancer properties, anti-inflammatory effects, and other pharmacological activities supported by diverse research findings.
Chemical Structure
The compound features a complex structure characterized by a benzofuran core with various functional groups that contribute to its biological properties. The presence of the benzo[d][1,3]dioxole moiety is particularly noteworthy due to its established biological significance.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of benzofuran derivatives, including the compound . For instance, research indicated that similar benzofuran derivatives exhibited significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Doxorubicin | HepG2 | 7.46 |
| Doxorubicin | HCT116 | 8.29 |
| Doxorubicin | MCF7 | 4.56 |
| This compound | HepG2 | [Pending Data] |
The compound's mechanism of action involves the inhibition of the EGFR pathway and induction of apoptosis through modulation of mitochondrial apoptosis proteins such as Bax and Bcl-2 , which are crucial in regulating cell death pathways .
2. Anti-inflammatory Effects
The anti-inflammatory properties of benzofuran derivatives have been well-documented. The compound has shown potential in reducing pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. For example, related compounds demonstrated a reduction in TNF levels by up to 93.8% and IL-1 by 98% in macrophage cells . This suggests that the compound may exert similar effects, making it a candidate for further investigation in inflammatory diseases.
3. Antimicrobial Activity
Benzofuran derivatives have also been evaluated for their antimicrobial properties. Some studies reported promising results against various bacterial strains, indicating that the compound could possess broad-spectrum antimicrobial activity . The minimum inhibitory concentrations (MIC) for related compounds ranged from 2 µg/mL to 8 µg/mL against Mycobacterium tuberculosis, suggesting potential as an antimycobacterial agent.
Case Study 1: Anticancer Evaluation
In a study focusing on the anticancer effects of benzofuran derivatives, researchers synthesized several compounds and tested their efficacy against HepG2 and MCF7 cell lines. The synthesized compounds demonstrated IC50 values significantly lower than standard chemotherapeutics, indicating enhanced potency .
Case Study 2: Anti-inflammatory Mechanism
A study investigating the anti-inflammatory mechanisms revealed that related benzofuran compounds inhibited NF-kB transcriptional activity and reduced nitric oxide production in macrophages, suggesting a pathway through which the target compound may exert its effects .
Scientific Research Applications
Structural Characteristics
The compound features a unique structure comprising:
- Core Structure : Benzofuran
- Functional Groups : Hydroxyl group, morpholinomethyl group, and benzo[d][1,3]dioxole moiety
- Molecular Formula : C23H25NO7
- IUPAC Name : (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one
These structural features suggest potential interactions with various biological targets, leading to significant biological activities.
Chemical Properties and Reactivity
The compound can undergo various chemical reactions:
| Reaction Type | Description |
|---|---|
| Oxidation | Can be oxidized to form quinones or other oxidized derivatives. |
| Reduction | Can be reduced to corresponding alcohols or other reduced forms. |
| Substitution | Electrophilic and nucleophilic substitutions can introduce different functional groups. |
Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction.
Biological Activities
Research has indicated several notable biological activities associated with this compound:
Antioxidant Activity
The presence of hydroxyl groups is often linked to antioxidant properties. Studies have shown that similar compounds exhibit significant antioxidant capabilities, reducing oxidative stress and cellular damage.
Anticancer Properties
Compounds with analogous structures have demonstrated efficacy in inhibiting cancer cell proliferation. Preliminary studies suggest that this compound may induce apoptosis and arrest the cell cycle in cancer cells.
Antimicrobial Effects
The morpholinomethyl substituent indicates potential antimicrobial activity. Laboratory studies have reported effectiveness against various bacterial strains, including Staphylococcus aureus and fungal strains like Candida albicans.
Case Studies
-
Antioxidant Efficacy Study
- A study evaluated the antioxidant capacity of benzofuran derivatives in vitro. Results indicated that the hydroxyl groups significantly contributed to free radical scavenging abilities.
-
Anticancer Mechanism Investigation
- Research focused on the anticancer effects of benzofuran derivatives revealed that they effectively inhibited the growth of human cancer cell lines through mechanisms involving apoptosis.
-
Antimicrobial Activity Assessment
- A derivative of this compound was tested against common pathogens. The results demonstrated substantial inhibition of microbial growth, suggesting its potential as a therapeutic agent.
Synthetic Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Condensation Reactions : The initial step often includes the condensation of appropriate aldehydes with benzofuran derivatives under controlled conditions.
- Purification Techniques : Following synthesis, purification methods such as recrystallization or chromatography are employed to ensure high yield and purity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound is structurally related to benzofuran-3(2H)-ones and benzophenone derivatives, differing in substituent groups and electronic profiles. Key comparisons include:
Computational and Graph-Based Comparisons
Graph theory () enables systematic comparison of the compound’s structure with analogs. For example:
- Subgraph Isomorphism : The benzofuran core is common across analogs, but substituents like benzo[d][1,3]dioxole or dibenzothiophene define unique pharmacophores.
- Quantitative Structure-Activity Relationship (QSAR): Morpholinomethyl and hydroxyl groups contribute to hydrogen-bonding capacity, a key descriptor in QSAR models for druglikeness.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
